(1-Methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol

Übersicht

Beschreibung

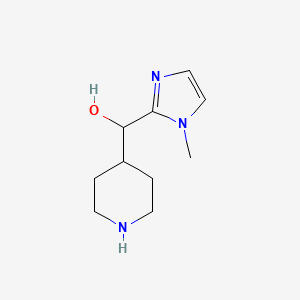

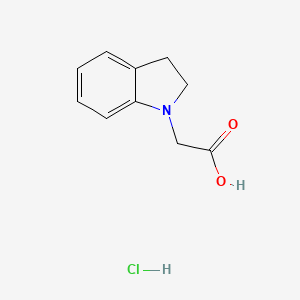

“(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol” is a chemical compound with the CAS Number: 912761-33-2 . It has a molecular weight of 195.26 . The IUPAC name for this compound is (1-methyl-1H-imidazol-2-yl) (4-piperidinyl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O/c1-13-7-6-12-10 (13)9 (14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Synthese von Derivaten

Die Verbindung (1-Methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol dient als Vorläufer für die Synthese verschiedener Derivate. Diese Derivate können weiter zu Carbonylverbindungen umgewandelt werden, die in der chemischen Synthese eine breite Palette von Anwendungen haben .

Antibakterielle und Antituberkulose-Aktivitäten

Imidazol-Derivate zeigen signifikante antibakterielle Eigenschaften. Zum Beispiel wurden bestimmte Derivate synthetisiert und auf ihre Antituberkulose-Aktivität gegen Mycobacterium tuberculosis bewertet, wobei vielversprechende minimale Hemmkonzentrationen (MHK) erzielt wurden .

Entzündungshemmende und Antitumor-Eigenschaften

Diese Verbindungen zeigen auch Potenzial in entzündungshemmenden und Antitumor-Anwendungen. Die strukturelle Flexibilität von Imidazol ermöglicht die Schaffung von Verbindungen, die mit verschiedenen biologischen Zielen interagieren können, was therapeutische Vorteile in diesen Bereichen bietet .

Antidiabetische und Antiallergische Effekte

Die Forschung zeigt, dass Imidazol-Derivate antidiabetische und antiallergische Effekte haben können, was sie für die Entwicklung neuer Medikamente zur Behandlung dieser Erkrankungen wertvoll macht .

Antipyretische und Antivirelle Anwendungen

Die Derivate der Verbindung sind bekanntermaßen antipyretisch (fiebersenkend) und antiviral wirksam, was bei der Behandlung von Fieber und Virusinfektionen von Vorteil sein könnte .

Antioxidative und Antiamöbische Funktionen

Imidazol-Derivate können als Antioxidantien wirken und helfen, Zellen vor Schäden durch freie Radikale zu schützen. Zusätzlich haben sie eine antiamöbische Aktivität gezeigt, was auf eine mögliche Verwendung bei der Behandlung von Amöbeninfektionen hindeutet .

Antihelminthische und Antimykotische Anwendungen

Es wurde berichtet, dass diese Verbindungen antihelminthische (antiparasitäre) und antimykotische Eigenschaften besitzen, was zu neuen Behandlungen für parasitäre Wurm-Infektionen und Pilzkrankheiten führen könnte .

Ulzerogene Aktivität

Schließlich sind einige Imidazol-Derivate für ihre ulzerogene Aktivität bekannt, d. h. für ihre Fähigkeit, Geschwüre zu induzieren. Diese Eigenschaft ist bei der Entwicklung neuer Medikamente wichtig, um die Sicherheit zu gewährleisten und Nebenwirkungen zu minimieren .

Jedes dieser Felder bietet einzigartige Möglichkeiten für wissenschaftliche Forschung und potenzielle therapeutische Anwendungen. Die Vielseitigkeit von Imidazol-Derivaten macht sie zu einem wertvollen Forschungsgebiet in der medizinischen Chemie.

Chemical Pharmaceutical Bulletin - Synthese von (1-Methyl-1H-imidazol-2-yl)methanol-Derivaten BMC Chemistry - Synthese und therapeutisches Potenzial von Imidazol-haltigen Verbindungen

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is stored in a refrigerator . These properties may influence its bioavailability.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the compound is a solid at room temperature and is stored in a refrigerator , suggesting that temperature and storage conditions may play a role in its stability.

Vorteile Und Einschränkungen Für Laborexperimente

(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol has several advantages when used in laboratory experiments. It is easily synthesized, has a wide range of biochemical and physiological effects, and is relatively non-toxic. Additionally, it can be used in a variety of laboratory experiments, such as cell culture and animal models. However, there are some limitations when using this compound in laboratory experiments. It has limited solubility in water and some organic solvents, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to store this compound in a stable form.

Zukünftige Richtungen

The future of research into (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol is promising. There are a number of potential applications for this compound, including its use as a therapeutic agent for various diseases and conditions. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new insights into the regulation of cell growth and differentiation. Additionally, further research into its potential applications in drug delivery and drug design could lead to new treatments for various diseases and conditions. Finally, further research into its potential as an antioxidant and its ability to modulate the activity of various enzymes and receptors could lead to new treatments for various diseases and conditions.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . For example, it may inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular functions. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under controlled conditions, but it may degrade when exposed to light or extreme pH levels . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects. Its distribution is also influenced by factors such as lipid solubility and molecular size.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its precise localization helps elucidate its role in cellular processes.

Eigenschaften

IUPAC Name |

(1-methylimidazol-2-yl)-piperidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMLIKMTFQKDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912761-33-2 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)

![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1461843.png)